2'-Acetyl[1,1'-biphenyl]-3-carbonitrile
Description
Contextualization within Biphenyl (B1667301) Derivative Chemistry
Biphenyl derivatives are a class of organic compounds characterized by two phenyl rings linked by a single bond. The rotational freedom around this central bond, and the steric hindrance that can be introduced by substituents, gives rise to unique stereochemical properties, including atropisomerism. The introduction of functional groups such as an acetyl group (-COCH3) and a nitrile group (-CN) onto the biphenyl scaffold, as seen in 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile, significantly influences the molecule's electronic properties, reactivity, and potential applications. The acetyl group, being an electron-withdrawing group, and the nitrile group, a strong electron-withdrawing and polar moiety, create a specific electronic distribution across the biphenyl system, making it a subject of interest for various chemical transformations and material applications.
Significance of Biphenyl Scaffolds in Modern Organic Synthesis and Materials Science
The biphenyl scaffold is a privileged structure in modern organic synthesis due to its prevalence in a wide range of biologically active compounds, natural products, and advanced materials. For instance, substituted biphenyls are key components in pharmaceuticals. Furthermore, the rigid and tunable nature of the biphenyl framework makes it an excellent building block for liquid crystals, organic light-emitting diodes (OLEDs), and other functional polymers. The ability to precisely control the substitution pattern on the biphenyl rings allows for the fine-tuning of the material's optical and electronic properties.
Overview of Research Directions for this compound
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the structural features of the molecule suggest several potential research avenues. These include its exploration as an intermediate in the synthesis of more complex heterocyclic compounds, its potential application in the development of novel liquid crystalline materials due to its polarity and rod-like shape, and its investigation in medicinal chemistry as a scaffold for the design of enzyme inhibitors or receptor modulators. The presence of both a ketone and a nitrile functionality offers multiple sites for chemical modification and derivatization.
Scope and Objectives of the Research Outline
The primary objective of this article is to provide a comprehensive and scientifically accurate overview of this compound based on the available chemical information. The scope is strictly limited to the topics outlined, focusing on the fundamental chemistry of the compound and its context within the broader field of biphenyl derivatives. This article aims to serve as a foundational resource for researchers interested in the synthesis, properties, and potential applications of this specific acetylated biphenylcarbonitrile.
Chemical Data of this compound
Below is a table summarizing the known chemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C15H11NO | chemicalbook.com |
| CAS Number | 893737-99-2 | |
| Synonyms | 2'-Acetylbiphenyl-3-carbonitrile |
Structure
3D Structure
Properties
Molecular Formula |
C15H11NO |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-(2-acetylphenyl)benzonitrile |
InChI |
InChI=1S/C15H11NO/c1-11(17)14-7-2-3-8-15(14)13-6-4-5-12(9-13)10-16/h2-9H,1H3 |
InChI Key |
YDGYDOTTWFPNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetyl 1,1 Biphenyl 3 Carbonitrile and Analogous Biphenylcarbonitriles
Transition-Metal-Catalyzed Cross-Coupling Strategies
Transition-metal catalysis, particularly with palladium, nickel, and copper, is fundamental to modern organic synthesis for creating carbon-carbon bonds. researchgate.netwikipedia.org These methods are pivotal in constructing the biphenyl (B1667301) core of the target molecule.
The Suzuki-Miyaura coupling is a highly efficient and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. libretexts.org It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.org This method is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of the boronic acid reagents. nih.gov
In the context of synthesizing biphenylcarbonitriles, a typical Suzuki-Miyaura approach would involve coupling an aryl halide bearing a cyano group with an arylboronic acid containing an acetyl group, or vice versa. The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, such as bulky dialkylbiarylphosphines, is crucial for the efficiency of the catalytic process, especially for the synthesis of sterically hindered biphenyls. libretexts.orgnih.gov
| Component | Role in Suzuki-Miyaura Coupling | Typical Examples |
| Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, Pd(dba)₂, Pd(OAc)₂ |
| Ligand | Stabilizes the catalyst, influences reactivity | Phosphines (e.g., PPh₃, DPDB), N-heterocyclic carbenes (NHCs) |
| Organoboron Reagent | Provides one of the aryl groups | Arylboronic acids, Arylboronic esters (pinacol esters) |
| Organohalide/Triflate | Provides the other aryl group | Aryl iodides, bromides, chlorides, or triflates |
| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dissolves reactants and facilitates the reaction | Toluene, Dioxane, THF, Water |
This methodology has been successfully applied to synthesize a vast library of biphenyl compounds, including those with functional groups relevant to the target molecule. gre.ac.ukrsc.org
The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms C-C bonds by coupling an organozinc compound with an organohalide or triflate. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity of the organozinc reagents, which often allows for successful coupling where other methods might fail, particularly with complex substrates. wikipedia.org The reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org
For the synthesis of biphenylcarbonitriles, an arylzinc halide (e.g., derived from an acetyl-substituted bromobenzene) would be coupled with an aryl halide containing a nitrile group (e.g., 3-bromobenzonitrile). The versatility of this reaction makes it a valuable tool in multistep syntheses. nih.govbeilstein-journals.org Recent advancements have introduced more active catalysts and protocols, including one-pot procedures starting from aryl halides to generate the organozinc reagent in situ. organic-chemistry.org
| Component | Role in Negishi Coupling | Typical Examples |
| Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, Ni(PPh₃)₄, Pd(P(t-Bu)₃)₂ |
| Organozinc Reagent | Provides one of the aryl groups | Arylzinc chlorides, bromides, or iodides |
| Organohalide/Triflate | Provides the other aryl group | Aryl iodides, bromides, chlorides, or triflates |
| Solvent | Dissolves reactants | THF, DMF, Dioxane |
The Ullmann reaction is a classic method for synthesizing symmetric biaryls through the copper-catalyzed coupling of two molecules of an aryl halide. wikipedia.orgorganic-chemistry.org The traditional version of this reaction often requires harsh conditions, such as high temperatures (often exceeding 200°C) and a stoichiometric amount of copper, which can limit its applicability and lead to erratic yields. wikipedia.orgnih.gov
Modern variations of the Ullmann reaction have been developed, employing ligands and improved catalytic systems that allow the reaction to proceed under milder conditions. organic-chemistry.org While typically used for creating symmetrical biphenyls, unsymmetrical Ullmann reactions can be achieved, though they are less common and may require one reactant to be in excess. wikipedia.org For synthesizing a specific unsymmetrical product like 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile, this method is generally less favored than palladium-catalyzed cross-couplings like Suzuki or Negishi, which offer greater control and predictability for unsymmetrical products. nih.gov
A more recent and advanced strategy for forming biaryl compounds involves the direct C-H activation and arylation of an unactivated C-H bond. This approach is highly atom-economical as it avoids the pre-functionalization of one of the coupling partners (i.e., conversion to an organometallic or organohalide reagent). Palladium catalysis has been instrumental in this field. nih.gov
For a molecule like this compound, this could theoretically involve the palladium-catalyzed coupling of 3-iodobenzonitrile (B1295488) with 2'-aminoacetophenone, where the C-H bond ortho to the amino group is activated. The directing group, often a removable or integral part of the molecule, guides the catalyst to a specific C-H bond, ensuring regioselectivity. nih.gov Research has shown that a cyano group itself can act as a directing group for Pd(II)-catalyzed C-H bond activation, enabling the synthesis of biphenyl-2-carbonitrile derivatives. nih.gov Furthermore, methods for the biarylation of C(sp³)-H bonds, while not directly applicable to the aromatic core, highlight the expanding scope of C-H activation chemistry. nih.gov
Direct Functionalization and Derivatization Routes
An alternative synthetic pathway involves starting with a pre-formed biphenyl scaffold and introducing the necessary functional groups in subsequent steps.
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group (such as an acetyl group) onto an aromatic ring. wikipedia.org The reaction typically involves an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com
In the synthesis of this compound, this reaction would be performed on [1,1'-biphenyl]-3-carbonitrile. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. organicchemistrytutor.com This electrophile is then attacked by the electron-rich aromatic ring of the biphenylcarbonitrile. A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material, which prevents multiple acylations from occurring. organic-chemistry.org The regioselectivity of the acylation (i.e., addition at the 2'-position) would be governed by the directing effects of the nitrile group and the phenyl substituent on the biphenyl ring system.
| Component | Role in Friedel-Crafts Acylation | Typical Examples |
| Substrate | The aromatic ring to be acylated | [1,1'-Biphenyl]-3-carbonitrile |
| Acylating Agent | Source of the acetyl group | Acetyl chloride (CH₃COCl), Acetic anhydride ((CH₃CO)₂O) |
| Catalyst | Lewis acid to activate the acylating agent | Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) |
| Solvent | Non-reactive solvent | Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂) |
Cyanation Strategies for Nitrile Moiety Formation
The introduction of a nitrile (-CN) group onto a biphenyl scaffold is a critical transformation for synthesizing compounds like this compound. This is typically achieved by converting a halogenated biphenyl precursor, such as 2'-acetyl-3-bromo-[1,1'-biphenyl], into the desired carbonitrile.
Transition-metal-catalyzed cyanation reactions are the most prevalent methods. rsc.org Palladium- and copper-based catalysts are widely used due to their efficiency and functional group tolerance. In a typical palladium-catalyzed cyanation, an aryl halide (e.g., aryl bromide or iodide) is reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand.
A notable development in this area is the use of cobalt(III)-catalyzed C-H cyanation. nih.gov A mild strategy has been developed for the C(sp²)-H cyanation of indoles using N-Cyano-2,2'-biphenyldicarboimide (NCBLD) as an electrophilic cyanation reagent. nih.gov This method operates at room temperature and utilizes an environmentally friendly ionic liquid as a recyclable solvent, highlighting a move towards more sustainable practices. nih.gov While this specific example is on indoles, the development of C-H activation/cyanation protocols represents a significant advancement, potentially offering a more atom-economical route to biphenylcarbonitriles by avoiding the pre-functionalization (halogenation) step. nih.gov
The choice of catalyst, ligand, cyanide source, and solvent is crucial for optimizing the reaction yield and minimizing side products. The table below summarizes typical conditions for such transformations.
Table 1: Representative Cyanation Reaction Parameters
| Catalyst System | Cyanide Source | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Pd(dba)₂ / PPh₃ | K₃PO₄ | THF/Water | Reflux | Moderate to High |
| CuI / Picolinic Acid | K₃PO₄ | DMSO | 90 °C | 38% researchgate.net |
This table is generated based on data for analogous reactions and illustrates common conditions.
Ortho-Directed Metallation and Functionalization
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including the synthesis of substituted biphenyls. wikipedia.orgorganic-chemistry.org This technique relies on the presence of a "directing metallation group" (DMG) on one of the aromatic rings. baranlab.org The DMG, typically a Lewis basic functional group like an amide (-CONR₂), carbamate (B1207046) (-OCONR₂), or methoxy (B1213986) (-OCH₃) group, coordinates to a strong organolithium base (e.g., n-butyllithium or sec-butyllithium). wikipedia.orgbaranlab.org This coordination directs the deprotonation to the adjacent ortho position, creating a highly reactive aryllithium intermediate. wikipedia.org
This aryllithium species can then be quenched with a suitable electrophile to introduce a wide variety of functional groups. uwindsor.ca For the synthesis of a molecule like this compound, a DoM strategy could be envisioned where a directing group on one ring facilitates ortho-functionalization, while the other ring is introduced via a cross-coupling reaction.
The process, first reported independently by Henry Gilman and Georg Wittig around 1940, offers superior regioselectivity compared to traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para products. wikipedia.orgbaranlab.org The strength of the DMG influences the efficiency of the lithiation. organic-chemistry.org Strong DMGs include amides and carbamates, while moderate directors include methoxy and tertiary amine groups. wikipedia.orgorganic-chemistry.org The choice of solvent, typically polar aprotics like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), is also critical as they help to deaggregate the organolithium reagent, increasing its basicity and reactivity. uwindsor.ca
Table 2: Common Directing Metallation Groups (DMGs) and Bases
| Directing Group (DMG) | Relative Strength | Common Base | Electrophile for Acetyl Group |
|---|---|---|---|
| -CONR₂ (Amide) | Strong | s-BuLi, t-BuLi | N-methoxy-N-methylacetamide |
| -OCONR₂ (Carbamate) | Strong | s-BuLi, t-BuLi | Acetic anhydride |
| -OCH₃ (Methoxy) | Moderate | n-BuLi/TMEDA | Acetyl chloride |
This table provides examples of DMGs and reagents used in ortho-directed metallation reactions.
Multi-Step Synthetic Sequences and Chemo-selective Transformations
The construction of asymmetrically substituted biphenyls like this compound rarely occurs in a single step. It necessitates a carefully designed multi-step synthetic sequence that employs chemo-selective transformations to install the desired functional groups without interfering with other parts of the molecule. beilstein-journals.orgbeilstein-journals.org
A common and robust approach involves a Suzuki-Miyaura cross-coupling reaction to form the core biphenyl structure, followed by sequential functionalization. rsc.orgnih.gov For instance, the synthesis could begin with the coupling of (2-acetylphenyl)boronic acid and 1-bromo-3-iodobenzene. This would be followed by a selective cyanation of the more reactive carbon-iodine bond to install the nitrile group.
Alternatively, a route described for a related compound, 2-Biphenyl-3'-acetyl-carboxylic acid, involves a Suzuki coupling between methyl 2-iodobenzoate (B1229623) and (3-acetylphenyl)boronic acid, catalyzed by bis(triphenylphosphine)palladium(II) chloride. chemicalbook.com The resulting biphenyl ester is then hydrolyzed to the carboxylic acid. chemicalbook.com A similar strategy could be adapted by starting with a brominated or iodinated benzonitrile (B105546) derivative to couple with an acetyl-substituted phenylboronic acid.
The development of continuous-flow processes represents a new paradigm for multi-step synthesis. beilstein-journals.orgsyrris.jp In this approach, reactants are pumped through a series of columns or reactors containing immobilized reagents and catalysts. syrris.jp This allows for the integration of multiple synthetic steps into a single continuous sequence, reducing reaction times and improving efficiency and safety. beilstein-journals.orgsyrris.jp For example, a three-step sequence to produce 2-(azidomethyl)oxazoles was developed in a continuous-flow system with a total residence time of only 7 to 9 minutes. beilstein-journals.orgbeilstein-journals.org Such technologies hold promise for the streamlined production of complex molecules like acetylated biphenylcarbonitriles.
Green Chemistry Principles in Synthesis of Acetylated Biphenylcarbonitriles
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules, aiming to reduce environmental impact and improve safety. youtube.com Key aspects include the use of less hazardous solvents, improving atom economy, and employing catalytic rather than stoichiometric reagents.
In the context of synthesizing biphenylcarbonitriles, several green approaches are being explored:
Solvent Selection: Traditional syntheses often use hazardous solvents like carbon tetrachloride or volatile organic compounds. youtube.com Green chemistry encourages the use of safer alternatives such as water, ethanol (B145695), or acetic acid. youtube.com For example, Suzuki-Miyaura coupling reactions can often be performed in a mixture of THF and water. nih.gov The development of reactions in ionic liquids, which are non-volatile and can often be recycled, is another promising avenue. nih.gov
Catalysis: The use of highly efficient catalysts, such as palladium or iron complexes, minimizes waste by allowing for reactions to proceed with only small amounts of the catalyst. nih.gov Iron-catalyzed Suzuki-Miyaura cross-coupling reactions are particularly attractive from a green perspective due to iron's abundance and low toxicity compared to precious metals like palladium. nih.gov
Atom Economy: Synthetic methods are evaluated based on their atom economy—the measure of how many atoms from the reactants are incorporated into the final product. youtube.com C-H activation/functionalization reactions are inherently more atom-economical than traditional cross-coupling reactions, which require pre-functionalization of the starting materials (e.g., with halogens), generating stoichiometric byproducts.
Process Intensification: As mentioned, continuous-flow synthesis offers a greener process by minimizing reactor volume, improving heat transfer and safety, and reducing solvent usage and waste generation. syrris.jp A patent for the preparation of 2-acetylthiophene (B1664040) describes a method where the catalyst and reaction residue can be directly reused for the next batch, significantly reducing waste. google.com
By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable, safer, and cost-effective.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile provides crucial information about the number of different types of protons and their neighboring environments. In a typical analysis, the aromatic protons of the two phenyl rings would exhibit complex splitting patterns in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The acetyl group's methyl protons would appear as a sharp singlet in the upfield region, typically around 2.6 ppm. chemicalbook.com The specific chemical shifts and coupling constants (J-values) are influenced by the electronic effects of the acetyl and cyano substituents, as well as the steric interactions between the two rings which dictate the dihedral angle. For comparison, in the related compound 4'-acetylbiphenyl, the acetyl methyl protons resonate at approximately 2.611 ppm. chemicalbook.com The aromatic protons in substituted biphenyls show intricate multiplets due to proton-proton couplings within each ring and potentially across the rings. chegg.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Acetyl CH₃ | ~2.6 | s | - |
Note: This is a predictive table based on data from related compounds. Actual experimental values may vary.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 195-200 ppm. The carbon of the nitrile group would appear around 118-120 ppm. The aromatic carbons would generate a series of signals between 120 and 150 ppm. The quaternary carbons, those to which the substituents are attached and the carbons at the biphenyl (B1667301) linkage, would generally show weaker signals. The methyl carbon of the acetyl group would be found in the upfield region, around 25-30 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~197 |
| Nitrile (C≡N) | ~119 |
| Aromatic C | ~125 - 145 |
Note: This is a predictive table based on data from related compounds.
COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks within the two aromatic rings, helping to assign adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the proton and carbon assignments.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity between the two phenyl rings and for assigning the quaternary carbons by observing correlations from nearby protons. For instance, the methyl protons of the acetyl group would show a correlation to the carbonyl carbon and the adjacent aromatic carbon.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its functional groups. A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. The carbonyl (C=O) stretching vibration of the acetyl group would give rise to a strong absorption band around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are observed in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the aromatic rings would be seen in the fingerprint region (below 1500 cm⁻¹). For the related compound 4-acetylbiphenyl, a strong C=O stretch is observed around 1670 cm⁻¹. nih.gov
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Nitrile (C≡N) Stretch | ~2230 | Strong, Sharp |
| Carbonyl (C=O) Stretch | ~1685 | Strong |
Note: This is a predictive table based on data from related compounds.
Raman spectroscopy provides complementary information to FT-IR. The nitrile (C≡N) stretching vibration, which is strong in the IR spectrum, also typically gives a strong and sharp signal in the Raman spectrum around 2220-2240 cm⁻¹. Aromatic ring vibrations, particularly the ring breathing modes, often produce strong signals in the Raman spectrum. The C=O stretch is also observable in Raman, though its intensity can vary. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum. For biphenyl and its derivatives, characteristic Raman peaks are observed around 1600, 1280, 1030, and 1000 cm⁻¹, which are associated with the biphenyl backbone. researchgate.net
Table 4: Predicted Raman Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Nitrile (C≡N) Stretch | ~2230 | Strong |
| Aromatic Ring Breathing | ~1000 - 1300 | Strong |
| Carbonyl (C=O) Stretch | ~1685 | Medium |
Note: This is a predictive table based on data from related compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound is 221.25 g/mol . echemi.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation of this compound is predicted to be driven by the presence of the acetyl group and the biphenyl system.
A primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. For this compound, this would result in the loss of a methyl radical (•CH₃), leading to a prominent fragment ion. Another characteristic fragmentation is the loss of the entire acetyl group as a ketene (B1206846) (CH₂=C=O).
The biphenyl core also contributes to the fragmentation pattern. Cleavage of the bond linking the two phenyl rings can occur, although the biphenyl cation itself is relatively stable. The presence of the nitrile group (-CN) can also influence fragmentation, potentially through the loss of HCN or the CN radical.
While a specific mass spectrum for this compound is not publicly available, the mass spectrum of its isomer, 4-Acetylbiphenyl, provides a useful reference. nist.gov In the spectrum of 4-Acetylbiphenyl, key fragments are observed that correspond to the loss of a methyl group and the carbonyl group.
A summary of the predicted key fragmentation pathways for this compound is presented in the table below.
| Fragment Ion | Proposed Structure/Loss | Significance |
| [M]+ | Intact molecule | Confirms molecular weight |
| [M - CH₃]+ | Loss of a methyl radical | Characteristic of acetyl group (α-cleavage) |
| [M - COCH₃]+ | Loss of the acetyl group | Indicates the presence of the acetyl substituent |
| [Biphenyl-CN]+ | Biphenyl nitrile cation | Fragmentation of the acetyl group |
| [Biphenyl]+ | Biphenyl cation | Cleavage of substituents from the biphenyl core |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides valuable information about the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores.
The key chromophores in this compound are the biphenyl system, the acetyl group (a carbonyl group), and the nitrile group. The extended conjugation of the biphenyl system is expected to dominate the UV-Vis spectrum.
Two main types of electronic transitions are anticipated for this molecule:
π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org Due to the extensive conjugated π system of the biphenyl rings, strong absorptions corresponding to π → π* transitions are expected. The substitution on the biphenyl rings will influence the energy and, therefore, the wavelength of these transitions. Generally, increased conjugation leads to a bathochromic (red) shift, meaning absorption at longer wavelengths. fiveable.me
n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, primarily from the lone pair of electrons on the oxygen atom of the acetyl group, to an antibonding π* orbital of the carbonyl group. masterorganicchemistry.com Compared to π → π* transitions, n → π* transitions are typically weaker in intensity and occur at longer wavelengths (lower energy). libretexts.org
The UV spectrum of unsubstituted biphenyl shows a strong absorption band around 250 nm, which is attributed to a π → π* transition. nist.gov The presence of the acetyl and nitrile substituents on the biphenyl rings in this compound is expected to cause a shift in the absorption maxima. The acetyl group, being an electron-withdrawing group, can interact with the biphenyl π system and influence the electronic transitions.
A summary of the expected electronic transitions for this compound is provided in the table below.
| Type of Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
| π → π | Bonding π to Antibonding π | Shorter wavelength UV region | High |
| n → π | Non-bonding (C=O) to Antibonding π | Longer wavelength UV region | Low |
Crystallographic Analysis and Solid State Architecture
Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry
As no experimental SC-XRD data is available for 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile, a detailed analysis of its precise molecular geometry cannot be provided. However, we can infer likely characteristics based on studies of similar compounds.
Without experimental data, specific bond lengths and angles for this compound cannot be tabulated. Generally, in biphenyl (B1667301) structures, the inter-ring C-C bond is a key parameter, typically around 1.49 Å, indicating a single bond with some degree of π-conjugation. The bond lengths within the phenyl rings are expected to be in the normal aromatic range (approximately 1.39 Å), though substitution can cause minor deviations. The acetyl and carbonitrile groups will exhibit C=O double bond and C≡N triple bond characteristics, respectively.
Torsional angles are crucial in defining the conformation of biphenyls. The dihedral angle between the two phenyl rings is of particular interest.
The conformation of biphenyl derivatives is a balance between steric hindrance and electronic effects. nih.govic.ac.uk For biphenyl itself, the lowest energy conformation is non-planar, with a dihedral angle of approximately 45°, which mitigates the steric repulsion between the ortho-hydrogens while maintaining some π-conjugation. ic.ac.uk
In this compound, the presence of an acetyl group at the 2'-position introduces significant steric bulk. This ortho-substituent is expected to cause a larger dihedral angle between the phenyl rings compared to unsubstituted biphenyl to minimize steric clashes. nih.gov The acetyl group itself has rotational freedom around the C-C bond connecting it to the phenyl ring. Its orientation will be influenced by steric interactions with the adjacent phenyl ring and potential weak intramolecular interactions.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
The Hirshfeld surface can be mapped with various properties, a key one being the normalized contact distance, or d_norm. set-science.comnih.gov The d_norm value is calculated based on the distances from any point on the surface to the nearest atom inside (d_i) and outside (d_e) the surface, normalized by the van der Waals (vdW) radii of the respective atoms. set-science.com This mapping uses a red-white-blue color scheme:
Red spots indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, representing the closest and often strongest interactions, such as hydrogen bonds. set-science.com
White areas represent contacts that are approximately equal to the vdW separation. set-science.com
Blue areas signify contacts that are longer than the vdW separation. set-science.com
To illustrate, the Hirshfeld surface analysis of a related heterocyclic compound, 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide, revealed the following contributions of various intermolecular contacts to its crystal packing. mdpi.com
Table 1: Illustrative Hirshfeld Surface Analysis Data for a Related Compound Data pertains to 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide and serves as an example of the technique. mdpi.com
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45.2% |
| C···H/H···C | 20.2% |
| O···H/H···O | 15.8% |
This quantitative data demonstrates that H···H contacts are the most significant contributors to the crystal packing for this molecule, followed by carbon-hydrogen and oxygen-hydrogen interactions. mdpi.com Similar analyses on this compound would be expected to reveal the relative importance of nitrile- and acetyl-group-mediated interactions in its solid-state assembly.
Polymorphism Studies in Related Biphenyl Derivatives
Polymorphism is the phenomenon where a single chemical compound can crystallize in multiple distinct solid-state forms, each possessing a different arrangement or conformation of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit significant variations in their physicochemical properties, including stability, solubility, melting point, and bioavailability, which is of paramount importance in the pharmaceutical and materials sciences.
Biphenyl derivatives are particularly prone to polymorphism due to the rotational flexibility around the central carbon-carbon single bond that connects the two phenyl rings. ic.ac.uk The conformation of a biphenyl molecule in a crystal is determined by a delicate balance between intramolecular forces (such as steric hindrance between ortho substituents) and intermolecular forces that drive crystal packing. ic.ac.uk The dihedral angle between the two phenyl rings is a critical conformational parameter. A planar conformation maximizes π-electron delocalization, but is often prevented by steric repulsion between substituents. iucr.org
Studies on various biphenyl derivatives have identified different types of polymorphism:
Packing Polymorphism: In this type, the molecular conformation is identical across different polymorphs, but the way the molecules pack together in the crystal lattice differs.
Conformational Polymorphism: This occurs when the molecule adopts different conformations (e.g., different dihedral angles between the phenyl rings) in different polymorphic forms. mdpi.com
For instance, computational studies on bis-hydrazone derivatives, which also contain flexible linkages, have shown that both packing and conformational polymorphism can occur. mdpi.com In some cases, the energy difference between polymorphs can be very small, often less than 2 kJ/mol, making the isolation of a single, stable form challenging. mdpi.com The synthesis and crystallization of novel fluorinated biphenyl compounds have also yielded structures with varying dihedral angles, such as 39.4° and -38.5°, highlighting the conformational flexibility inherent in this molecular scaffold. nih.gov The presence of functional groups like the acetyl and cyano groups in this compound introduces specific sites for hydrogen bonding and dipole-dipole interactions, which would play a crucial role in directing the molecular packing and could lead to the formation of multiple polymorphic forms under different crystallization conditions.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties
No published DFT studies on 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile are currently available. This section would have detailed the outcomes of such calculations.
Geometry Optimization and Energetic Landscapes
Information regarding the optimized molecular geometry, bond lengths, bond angles, and the energetic landscape of this compound from DFT calculations is not present in the current body of scientific literature.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis
An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound has not been reported. Such data is crucial for understanding the electronic transitions and reactivity of the molecule.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
NBO analysis provides insights into charge delocalization and the stability of a molecule. No NBO studies have been specifically conducted and published for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
MEP maps are instrumental in identifying sites for electrophilic and nucleophilic attack. The MEP analysis for this compound has not been documented in scientific publications.
Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Prediction
TD-DFT calculations are used to predict electronic absorption spectra (UV-Vis) and understand excited state properties. There are no available TD-DFT studies focused on this compound.
Global Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Electrophilicity Index)
Global reactivity descriptors, which are calculated from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. The values for electronegativity, chemical hardness, and electrophilicity index for this compound have not been determined and published.
Spectroscopic Parameter Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules, providing a valuable tool for structural confirmation and analysis.
NMR Chemical Shift Predictions:
The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structure elucidation. DFT methods, such as those employing the B3LYP functional, are standard for these calculations. idc-online.comresearchgate.net More advanced approaches, including machine learning and deep neural networks trained on large experimental datasets, have shown high accuracy, with mean absolute errors for ¹H shifts below 0.10 ppm. nih.govnih.gov
For this compound, calculations would typically be performed using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the phenyl ring bearing the electron-withdrawing cyano group would be expected to appear at a lower field compared to those on the acetyl-substituted ring. Experimental ¹H NMR data for structurally similar compounds, such as 4'-substituted-[1,1'-biphenyl]-3-carbonitriles, show aromatic protons in the range of 7.5 to 7.9 ppm. rsc.org
Below is an illustrative table of predicted ¹H NMR chemical shifts for this compound, based on computational studies of related structures.
| Proton | Predicted Chemical Shift (ppm) |
| Acetyl (CH₃) | ~2.6 |
| Aromatic (H2, H4, H5, H6) | 7.4 - 7.8 |
| Aromatic (H3', H4', H5', H6') | 7.6 - 8.0 |
| Note: This table is illustrative and based on typical values for similar compounds. |
Vibrational Frequency Predictions:
For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, typically observed around 2220-2240 cm⁻¹, and the C=O stretch of the acetyl group, expected in the 1680-1700 cm⁻¹ region. The calculations would also detail the frequencies of C-H stretching, C-C ring vibrations, and various bending modes. tandfonline.comspectroscopyonline.com The Potential Energy Distribution (PED) analysis is often used to make unambiguous vibrational assignments. researchgate.net
An illustrative table of key predicted vibrational frequencies is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H Aromatic Stretch | 3050 - 3100 |
| C≡N Nitrile Stretch | ~2230 |
| C=O Carbonyl Stretch | ~1690 |
| C=C Aromatic Ring Stretch | 1400 - 1600 |
| C-C Biphenyl (B1667301) Stretch | ~1250 |
| Note: This table is illustrative and based on characteristic frequencies for the specified functional groups. |
Reaction Mechanism Elucidation via Computational Pathways
The synthesis of biphenyl derivatives like this compound often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov Computational studies are instrumental in elucidating the intricate mechanisms of these reactions, including the catalytic cycle and the energetics of intermediates and transition states.
A plausible synthetic route involves the Suzuki coupling of a boronic acid derivative of one ring with a halogenated derivative of the other. For example, the reaction could proceed between (2-acetylphenyl)boronic acid and 3-bromobenzonitrile. A computational investigation of such a pathway would typically model the three main steps of the Suzuki catalytic cycle:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 3-bromobenzonitrile.
Transmetalation: The acetyl-bearing phenyl group is transferred from the boronic acid to the palladium center.
Reductive Elimination: The two phenyl groups are coupled to form the biphenyl product, and the palladium(0) catalyst is regenerated.
Computational studies on similar Suzuki couplings have revealed potential side reactions, such as competitive proto-deboronation, where the boronic acid is protonated and removed from the catalytic cycle. rug.nl DFT calculations can map the potential energy surface of the reaction, identifying the lowest energy pathway and the rate-determining step. These studies provide a deeper understanding of the reaction kinetics and can help in optimizing reaction conditions to improve yield and minimize byproducts. rug.nluea.ac.uk
Conformational Dynamics and Energy Barriers
The two phenyl rings in biphenyl derivatives are not coplanar due to steric hindrance between the ortho-substituents. The molecule exists as atropisomers that can interconvert through rotation around the central C-C bond. The energy barrier to this rotation is a key parameter that defines the conformational stability of the molecule.
Computational studies using DFT have proven to be highly accurate for determining these torsional barriers. researchgate.net A benchmark study on various substituted biphenyls demonstrated that functionals like B3LYP-D and B97-D, which account for dispersion interactions, provide results in excellent agreement with experimental data when paired with large basis sets. researchgate.net
For this compound, the key dihedral angle is between the two phenyl rings. The rotational barrier would be determined by calculating the energy of the molecule as this dihedral angle is varied from 0° (planar) to 90° (perpendicular). The transition state for rotation typically occurs at a planar or near-planar conformation where steric hindrance is maximized. The presence of the ortho-acetyl group is expected to create a significant rotational barrier. Studies on para-substituted systems show that electron-withdrawing and electron-donating groups can also influence the rotational barrier by affecting the conjugation between the rings. researchgate.netugm.ac.id
The energy profile for rotation would reveal the most stable (lowest energy) conformation and the energy required to interconvert between enantiomeric conformers. This information is critical for understanding the molecule's three-dimensional structure and its potential for chiral applications. ajpchem.org
Chemical Reactivity and Derivatization Strategies
Transformations of the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for its conversion into several other important functional groups.
Hydrolysis to Carboxylic Acids or Amides
The nitrile group can be hydrolyzed to yield either a carboxylic acid or an amide, depending on the reaction conditions. This transformation proceeds in a stepwise manner, with the amide being an intermediate in the hydrolysis to the carboxylic acid.
Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as hydrochloric or sulfuric acid. The reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for nucleophilic attack by water. The initially formed imidic acid tautomerizes to the more stable amide. Under forcing conditions, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt.
Base-catalyzed hydrolysis, on the other hand, involves heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the amide, which can then be further hydrolyzed under the basic conditions to a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.
By carefully controlling the reaction conditions, such as temperature and reaction time, the hydrolysis can often be stopped at the amide stage.
| Transformation | Reagents and Conditions | Product |
| Full Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | 2'-Acetyl-[1,1'-biphenyl]-3-carboxylic acid |
| Full Hydrolysis | 1. NaOH(aq), heat; 2. H₃O⁺ | 2'-Acetyl-[1,1'-biphenyl]-3-carboxylic acid |
| Partial Hydrolysis | H₂O, controlled acid or base catalysis | 2'-Acetyl-[1,1'-biphenyl]-3-carboxamide |
Reduction to Amines
The nitrile group can be readily reduced to a primary amine, providing a key synthetic route to aminomethyl-biphenyl derivatives. This transformation adds a flexible and basic linker to the biphenyl (B1667301) scaffold.
A common and powerful reagent for this reduction is lithium aluminum hydride (LiAlH₄). youtube.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and involves the nucleophilic addition of hydride ions to the nitrile carbon. youtube.comlibretexts.org The reaction proceeds through an intermediate imine anion, which is further reduced to a dianion. A subsequent aqueous workup protonates the dianion to yield the primary amine. libretexts.org
Catalytic hydrogenation is another widely used method. organicchemistrytutor.com This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. rsc.org Commonly used catalysts include palladium, platinum, or nickel. rsc.org This method is often considered "greener" and is used extensively in industrial processes.
| Reagent | Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether (e.g., THF); 2. H₂O workup | (3'-(Aminomethyl)-[1,1'-biphenyl]-2-yl)ethan-1-one |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Ni, Pd, Pt), heat, pressure | (3'-(Aminomethyl)-[1,1'-biphenyl]-2-yl)ethan-1-one |
Cycloaddition Reactions (e.g., to Tetrazoles, Oxadiazoles)
The nitrile functionality can participate in [3+2] cycloaddition reactions to form five-membered heterocyclic rings, such as tetrazoles and oxadiazoles. These heterocycles are recognized as important pharmacophores in medicinal chemistry, often acting as bioisosteres for carboxylic acids. acs.org
Tetrazole Formation: The most common method for synthesizing 5-substituted-1H-tetrazoles is the reaction of a nitrile with an azide (B81097) source. nih.govresearchgate.net This reaction can be performed using sodium azide (NaN₃) in the presence of an acid, such as ammonium chloride, in a high-boiling solvent like dimethylformamide (DMF). youtube.com The reaction involves the [3+2] cycloaddition of the azide anion to the nitrile's carbon-nitrogen triple bond. nih.gov The resulting tetrazole is an aromatic heterocycle.
Oxadiazole Formation: The synthesis of 1,2,4-oxadiazoles from nitriles is also a well-established transformation. researchgate.net A frequent route involves the initial conversion of the nitrile to an amidoxime (B1450833) by reaction with hydroxylamine (B1172632). nih.govacs.org This intermediate is then acylated, and subsequent cyclodehydration, often promoted by heating, yields the 3,5-disubstituted 1,2,4-oxadiazole. nih.govacs.org Various one-pot procedures have also been developed, for instance, by reacting the nitrile, hydroxylamine hydrochloride, and an aldehyde in the presence of a base. rsc.org
| Heterocycle | Typical Reagents | General Intermediate/Process |
| Tetrazole | Sodium Azide (NaN₃), NH₄Cl, DMF, heat | [3+2] Cycloaddition |
| 1,2,4-Oxadiazole | 1. Hydroxylamine (NH₂OH); 2. Acylating agent; 3. Heat/Dehydration | Amidoxime formation followed by acylation and cyclization |
Reactions with Organometallic Reagents (e.g., Grignard for Ketone formation)
Organometallic reagents, particularly Grignard reagents (R-MgBr), readily attack the electrophilic carbon of the nitrile group. organicchemistrytutor.com This reaction provides a powerful method for carbon-carbon bond formation. The initial nucleophilic addition of the Grignard reagent to the nitrile results in the formation of a magnesium salt of an imine anion. libretexts.org
Unlike reactions with esters or acid chlorides, the negatively charged imine intermediate prevents a second addition of the Grignard reagent. organicchemistrytutor.com Therefore, the reaction stops after a single addition. Subsequent hydrolysis of the intermediate imine during aqueous workup yields a ketone. libretexts.orgyoutube.com This two-step sequence is a classic method for the synthesis of ketones from nitriles. While the prompt mentions carboxamidine formation, the standard and most widely reported outcome of reacting a nitrile with a Grignard reagent followed by hydrolysis is the formation of a ketone.
| Reagent (R-MgX) | Conditions | Intermediate | Final Product (after hydrolysis) |
| e.g., Methylmagnesium bromide (CH₃MgBr) | 1. Anhydrous ether (e.g., THF); 2. H₃O⁺ workup | Imine anion salt | 1-(3'-(1-Oxoethyl)-[1,1'-biphenyl]-2-yl)ethan-1-one |
| e.g., Phenylmagnesium bromide (C₆H₅MgBr) | 1. Anhydrous ether (e.g., THF); 2. H₃O⁺ workup | Imine anion salt | (3'-(Benzoyl)-[1,1'-biphenyl]-2-yl)ethan-1-one |
Reactions Involving the Acetyl Group
The acetyl group, a methyl ketone, features an electrophilic carbonyl carbon that is a prime target for nucleophilic attack and a site for reduction reactions.
Reduction to Alcohols
The acetyl group can be reduced to a secondary alcohol, specifically a 1-hydroxyethyl group. The choice of reducing agent is crucial, especially considering the presence of the nitrile moiety, which is also susceptible to reduction.
For a selective reduction of the ketone without affecting the nitrile, a milder reducing agent such as sodium borohydride (B1222165) (NaBH₄) is typically employed. youtube.com This reaction is generally performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. NaBH₄ is not powerful enough to reduce the less reactive nitrile group under these conditions. acs.org
In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the acetyl group and the nitrile group, leading to the formation of a diol-amine compound, (3'-(1-hydroxyethyl)-[1,1'-biphenyl]-2-yl)methanamine. Therefore, to achieve the selective transformation to the alcohol while preserving the nitrile, NaBH₄ is the reagent of choice.
| Transformation | Reagent | Conditions | Product |
| Selective Ketone Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, room temp. | 3'-(1-Hydroxyethyl)-[1,1'-biphenyl]-2-carbonitrile |
| Non-selective Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether (e.g., THF); 2. H₂O workup | (3'-(1-Hydroxyethyl)-[1,1'-biphenyl]-2-yl)methanamine |
Oxidation to Carboxylic Acids
The acetyl group of 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile can be oxidized to a carboxylic acid, yielding 2'-carboxy-[1,1'-biphenyl]-3-carbonitrile. A common and effective method for this transformation is the haloform reaction, which is specific to methyl ketones. The reaction typically proceeds by treating the substrate with a halogen (e.g., bromine or iodine) in the presence of a strong base like sodium hydroxide.
Alternatively, strong oxidizing agents can be employed, although they may risk oxidizing other parts of the molecule if not used under controlled conditions. The nitrile group, being relatively resistant to oxidation, generally remains intact during the oxidation of the acetyl group.
It is also noteworthy that the nitrile group itself can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, which would result in the formation of 2'-acetyl-[1,1'-biphenyl]-3-carboxylic acid. libretexts.org This reaction involves heating the nitrile with an aqueous acid (like HCl) or base (like NaOH). libretexts.orglibretexts.org If a basic hydrolysis is performed, the resulting carboxylate salt must be acidified in a separate step to yield the free carboxylic acid. libretexts.org
Nucleophilic Additions to the Carbonyl
The carbonyl carbon of the acetyl group in this compound is electrophilic and susceptible to attack by various nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, transforms the sp² hybridized carbonyl carbon into a tetrahedral, sp³ hybridized carbon. masterorganicchemistry.comlibretexts.org
Common nucleophilic addition reactions include:
Reduction: The carbonyl can be reduced to a secondary alcohol, forming 2'-(1-hydroxyethyl)-[1,1'-biphenyl]-3-carbonitrile. Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. youtube.com
Grignard Reaction: Addition of an organometallic reagent, such as a Grignard reagent (R-MgX), results in the formation of a tertiary alcohol after an acidic workup. The reaction proceeds via a tetrahedral intermediate. youtube.com
Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) to the carbonyl group yields a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. libretexts.org
These reactions are fundamental in modifying the acetyl substituent and introducing new functional groups and stereocenters into the molecule. The reversibility of the addition depends on the basicity of the nucleophile. masterorganicchemistry.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile/Reagent | Product Structure (after workup) | Product Name |
|---|
Electrophilic Aromatic Substitution on Biphenyl Rings
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org In this compound, the reactivity and regioselectivity of SEAr are governed by the electronic effects of the existing acetyl and cyano substituents.
Both the acetyl group (-COCH₃) and the cyano group (-CN) are electron-withdrawing and act as deactivating, meta-directing groups. masterorganicchemistry.com This has several consequences:
Reactivity: The biphenyl system is significantly deactivated towards electrophilic attack compared to unsubstituted benzene, making harsher reaction conditions necessary.
Regioselectivity:
On the ring bearing the 3-carbonitrile group, substitution is directed to the positions meta to the nitrile, i.e., the C5 position. The other meta position is the bridgehead carbon.
On the ring bearing the 2'-acetyl group, substitution is directed to the positions meta to the acetyl group, i.e., the C4' and C6' positions.
The presence of two deactivating groups makes further substitution challenging. The precise location of substitution in a competitive scenario would depend on the specific reaction conditions and the relative deactivating strengths of the two groups. youtube.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product Position(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Substitution at C5, C4', and/or C6' |
| Halogenation | Br₂, FeBr₃ | Substitution at C5, C4', and/or C6' |
| Sulfonation | Fuming H₂SO₄ | Substitution at C5, C4', and/or C6' |
Directed C-H Functionalization of Biphenyl Subunits
Modern synthetic methods allow for the direct functionalization of C-H bonds, often guided by a directing group within the molecule. The nitrile group is a highly effective directing group for transition-metal-catalyzed C-H activation. nih.govnih.gov
For this compound, the nitrile group can direct the functionalization of C-H bonds at the meta position on its own phenyl ring (the C5 position). nih.gov This process is typically catalyzed by a palladium catalyst. Computational studies have shown that a ligand-assisted Pd-Ag heterodimeric transition state can facilitate this remote C-H activation. nih.gov The nitrile group's directing ability has been found to be superior to that of an ester group in some contexts. nih.gov This strategy provides a powerful tool for late-stage modification of the biphenyl scaffold, bypassing the limitations of traditional electrophilic substitution. nih.govumich.edu The utility of this method is enhanced by the fact that the nitrile group can later be converted into other functional groups like amines or carboxylic acids. nih.gov
Organometallic Chemistry and Coordination with Metal Centers
The functional groups on this compound provide potential sites for coordination with metal centers, allowing it to act as a ligand in organometallic complexes. The two primary coordination sites are the lone pair of electrons on the nitrile nitrogen and the lone pairs on the carbonyl oxygen.
The molecule could function as:
A Monodentate Ligand: Coordinating to a single metal center through either the nitrile nitrogen or the carbonyl oxygen.
A Bidentate Chelating Ligand: Coordinating to a single metal center through both the nitrile nitrogen and the carbonyl oxygen, forming a stable chelate ring. This mode of binding would depend on the stereochemical favorability of the resulting metallacycle.
A Bridging Ligand: Coordinating to two different metal centers, potentially using both the nitrile and carbonyl groups.
The synthesis of such complexes would typically involve reacting this compound with a suitable metal precursor, such as a metal halide or a dimeric metal-ligand complex. nih.gov The resulting organometallic compounds could exhibit unique catalytic or material properties derived from the combination of the rigid biphenyl framework and the coordinated metal center.
Applications in Materials Science and Industrial Chemical Synthesis
Utilization as Chemical Intermediates in Fine Chemical Production
The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities through sophisticated multi-step synthesis processes. 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile, with its distinct reactive sites, is a valuable intermediate for the synthesis of such high-value products.
Detailed Research Findings: The utility of this compound as an intermediate stems from the reactivity of its functional groups. The acetyl group (a ketone) and the nitrile group can undergo a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.
Acetyl Group Transformations: The acetyl group's carbonyl can undergo nucleophilic addition, condensation reactions, and reduction. For instance, it can be converted into an alcohol, an amine (via reductive amination), or serve as a handle to build larger structures through aldol (B89426) or similar condensation reactions. Related compounds like 4-Acetylbiphenyl are used in the preparation of Schiff bases. fishersci.com
Nitrile Group Transformations: The nitrile group is a versatile precursor for several important functional groups. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring via "click chemistry." nih.gov These transformations are fundamental in medicinal chemistry and the synthesis of agrochemicals and other specialty chemicals.
Suzuki and other Cross-Coupling Reactions: The biphenyl (B1667301) structure itself is often assembled via cross-coupling reactions, such as the Suzuki-Miyaura coupling. The precursor molecules, typically halogenated acetophenones and cyanophenylboronic acids, are key starting materials. Following its synthesis, the core biphenyl structure of this compound can be further functionalized if other reactive sites are present.
The presence of multiple functional groups allows for orthogonal chemistry, where one group can be reacted selectively while the other remains intact, providing a strategic advantage in multi-step syntheses.
Integration into Polymeric Structures for Advanced Materials
The incorporation of rigid, aromatic units like biphenyl into polymer chains can impart desirable properties such as high thermal stability, mechanical strength, and specific optoelectronic characteristics. The functional groups on this compound can serve as points for polymerization or as pendant groups that modify the polymer's bulk properties.
Detailed Research Findings: While direct polymerization of this compound is not widely documented, the integration of similar biphenyl units into polymers is an active area of research.
Liquid Crystalline Polymers: Biphenyl is a classic mesogen, a molecule that can form liquid crystal phases. Polymers with biphenyl units in the main chain or as side groups can exhibit liquid crystalline behavior. Research has shown that copolymerizing a conducting polymer like poly(3-hexylthiophene) (P3HT) with a methacrylate (B99206) bearing a biphenyl mesogen can enhance the self-assembly and charge transport properties of the resulting material. polyacs.org The structure of this compound is suitable for use as such a mesogenic monomer.
High-Performance Polymers: The rigidity and thermal stability of the biphenyl unit contribute to creating polymers with high glass transition temperatures (Tg) and thermal decomposition temperatures. The nitrile group is known to enhance thermal stability and solvent resistance in polymers like polyacrylonitrile.
Functional Polymers: The acetyl and nitrile groups can be post-polymerization modified to introduce other functionalities along the polymer chain, creating materials for specific applications like sensors or separation membranes.
Development of Novel Ligands for Catalysis
Axially chiral biphenyls and binaphthyls are among the most successful classes of ligands for asymmetric catalysis, enabling the synthesis of single-enantiomer drugs and other chiral molecules. acs.org The specific substitution pattern on the biphenyl rings is crucial for tuning the steric and electronic properties of the catalyst, thereby controlling its activity and selectivity.
Detailed Research Findings: The development of new ligands is a constant pursuit in catalysis. The structure of this compound contains key features that are relevant to ligand design.
Privileged Scaffolds: The biphenyl backbone provides a rigid and sterically defined scaffold, which is essential for creating a well-defined chiral environment around a metal center. acs.org
Tuning Electronic Properties: The acetyl and nitrile groups are both electron-withdrawing. Their presence on the biphenyl rings would significantly influence the electronic properties of a potential ligand. This can affect the reactivity of the metal center it is coordinated to, which is a key parameter in catalyst optimization.
Coordination Sites: While the nitrile group can coordinate to metals, the acetyl group's oxygen can also act as a binding site. This allows for the possibility of creating bidentate or even multidentate ligands, which often form more stable and selective catalysts. For example, N-acetyl derivatives have been successfully used in palladium-catalyzed enantioselective reactions. acs.org
Components in Organic Electronic Materials (e.g., Host Materials for OLEDs)
Organic Light-Emitting Diodes (OLEDs) are constructed from multiple thin layers of organic materials, each with a specific function (charge injection, charge transport, light emission). The choice of materials is critical to the device's efficiency, color purity, and lifespan. Biphenyl-containing molecules are widely used in these devices.
Detailed Research Findings: The emissive layer of an OLED often consists of a "host" material doped with a small amount of a light-emitting "guest" or "dopant." The host material plays a crucial role in transporting charge carriers (electrons and holes) and transferring energy to the guest.
Host Materials: Biphenyl derivatives are excellent candidates for host materials due to their wide energy gap and high triplet energy. A high triplet energy is particularly important for phosphorescent OLEDs (PHOLEDs) to prevent energy loss from the phosphorescent dopant. noctiluca.euossila.com A well-known example is CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl), which is a widely used host for green and red PHOLEDs. ossila.com
Tuning HOMO/LUMO Levels: The electron-withdrawing acetyl and nitrile groups in this compound would be expected to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to an unsubstituted biphenyl. This is a key strategy for designing materials with appropriate energy levels for efficient charge injection from adjacent layers in an OLED stack. noctiluca.eu
Morphological Stability: Host materials must form stable, uniform amorphous films. The non-planar (twisted) nature of the biphenyl core helps to prevent crystallization, which is detrimental to device performance. noctiluca.eu The specific substitution pattern of this compound would influence its molecular packing and film-forming properties.
Role in Supramolecular Chemistry for Directed Self-Assembly
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is the foundation for creating novel functional materials and complex molecular devices. beilstein-journals.org
Detailed Research Findings: this compound possesses several features that make it an excellent candidate for use in directed self-assembly.
Hydrogen Bonding: The oxygen atom of the acetyl group is a hydrogen bond acceptor. This allows it to interact with hydrogen bond donors to form predictable assemblies.
Nitrile-Nitrile Interactions: The nitrile group has a large dipole moment. Antiparallel alignment of nitrile groups can lead to significant dipole-dipole interactions that can be a driving force for self-assembly. researchgate.net The nitrile group's π-system can also participate in other non-covalent interactions. researchgate.net
π-π Stacking: The aromatic biphenyl core is capable of engaging in π-π stacking interactions, another key non-covalent force that drives the assembly of planar molecules. The twisted nature of the biphenyl can lead to offset stacking arrangements.
Multifunctional Assembly: The combination of these different non-covalent interactions (hydrogen bonding, dipole-dipole, and π-π stacking) offers the potential for creating complex and highly ordered supramolecular architectures. The dual role of aryl nitriles as both hydrogen-bond acceptors and modifiable groups has been explored to create diverse molecular structures through self-assembly in the solid state. nih.gov Biphenarenes, which are macrocycles built from biphenyl units, have also been extensively studied for their host-guest properties and self-assembly behavior. mdpi.com
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of functionalized biphenyls is a mature yet continually evolving field of organic chemistry. rsc.org Future research on 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile will likely focus on developing more efficient, sustainable, and scalable synthetic routes.
Key Research Areas:
Advanced Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a standard method for biphenyl (B1667301) synthesis. libretexts.org Future work could explore next-generation palladium and nickel catalysts that offer higher turnover numbers, lower catalyst loadings, and broader functional group tolerance, even at industrial scales. researchgate.netacs.org The development of catalysts that are effective at room temperature and in greener solvents would be a significant advancement. chemrevlett.com
C-H Activation Strategies: Direct arylation via C-H activation represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials like boronic acids or organohalides. Research into regioselective C-H activation of both phenyl rings would be a sophisticated and highly desirable synthetic strategy.
Flow Chemistry and Process Intensification: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for seamless scale-up. researchgate.net Developing a flow-based synthesis for this compound could lead to higher yields and purity.
Novel Catalytic Systems: Exploration of non-traditional metal catalysts (e.g., copper, iron) or even metal-free catalytic systems could provide more cost-effective and environmentally benign synthetic alternatives. sciencedaily.com For instance, novel heptazine chain structures in catalysts have shown promise in boosting sustainability in chemical manufacturing. sciencedaily.com
Representative Catalytic Systems for Biphenyl Synthesis:
| Catalyst System | Reaction Type | Potential Advantages |
| Palladium-based catalysts (e.g., Pd(PPh₃)₄, Pd/C) | Suzuki-Miyaura, Heck, Negishi | High efficiency, well-established |
| Nickel-based catalysts (e.g., Ni(acac)₂/PPh₃) | Negishi Coupling | Cost-effective alternative to palladium |
| Copper-based catalysts | Ullmann Coupling | Useful for specific substrates |
| Graphene-based catalysts | Various cross-couplings | Potential for high efficiency and recyclability |
Advanced Characterization of Transient Species and Reaction Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and yields.
Key Research Areas:
In-situ Spectroscopic Techniques: The use of advanced spectroscopic methods such as in-situ NMR, Raman, and FTIR spectroscopy can provide real-time information on the formation and consumption of reactants, intermediates, and products.
Mass Spectrometry Techniques: High-resolution mass spectrometry can be employed to identify and characterize transient catalytic species and short-lived intermediates in cross-coupling reactions.
Single-Molecule Detection: Emerging techniques like single-molecule electrical detection offer the potential to monitor reaction dynamics at the nanoscale, providing unprecedented insights into the catalytic cycle. oup.com
Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches
Key Research Areas:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the molecule's geometry, electronic structure, and rotational barriers between the phenyl rings. nih.govrsc.org Such studies can predict the most stable conformations and rationalize the molecule's reactivity. nih.govrsc.orgscispace.com
Conformational Analysis: Experimental techniques like X-ray crystallography and variable-temperature NMR can be used to determine the solid-state and solution-phase conformations of this compound and its derivatives. This is particularly important for biphenyls, where the torsional angle between the rings is a key structural parameter. researchgate.net
Systematic Derivatization: Synthesizing a library of analogs with varied substituents on the biphenyl scaffold will allow for a systematic study of how different electronic and steric factors influence the molecule's properties and biological activity, if any.
Design of Next-Generation Materials Based on Acetylated Biphenylcarbonitrile Scaffolds
The unique combination of a polar nitrile group, a coordinating acetyl group, and a rigid biphenyl core makes this compound an attractive building block for advanced materials.
Key Research Areas:
Liquid Crystals: Biphenylcarbonitriles are well-known components of liquid crystal displays. The introduction of an acetyl group could modulate the mesomorphic properties, leading to novel liquid crystalline materials with tailored optical and electronic characteristics. The synthesis of polyfunctionalized biphenyls is a key step in developing new liquid crystals. nih.govcityu.edu.hkacs.org
Organic Electronics: The conjugated biphenyl system suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The acetyl and nitrile groups can be used to tune the HOMO/LUMO energy levels and charge transport properties.
Porous Organic Polymers and Metal-Organic Frameworks (MOFs): The nitrile and acetyl functionalities can act as coordination sites for metal ions or as reactive handles for polymerization, leading to the formation of porous materials with applications in gas storage, separation, and catalysis.
Biomaterials: The development of bioresorbable scaffolds is a rapidly advancing field. nih.govyoutube.com While a direct application is not immediately obvious, functionalized biphenyls can be incorporated into larger polymer backbones to create biomaterials with specific mechanical or bioactive properties. nih.govscilit.com
Scale-Up Considerations and Industrial Relevance
For any new compound to have a real-world impact, its synthesis must be scalable, cost-effective, and safe.
Key Research Areas:
Process Optimization: Translating a laboratory-scale synthesis to an industrial process requires careful optimization of reaction parameters, including solvent choice, temperature, pressure, and reaction time. sigmaaldrich.com
Catalyst Recovery and Recycling: For precious metal catalysts like palladium, efficient recovery and recycling are essential for economic viability and sustainability. acs.org
Impurity Profiling and Control: A thorough understanding and control of impurity formation is critical, especially for applications in pharmaceuticals and electronics.
Techno-economic Analysis: A comprehensive analysis of the production costs and potential market applications will be necessary to gauge the industrial feasibility of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing biphenyl carbonitrile derivatives like 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile?
- Methodology :
- Suzuki-Miyaura Cross-Coupling : Aryl halides (e.g., bromo-substituted biphenyls) can react with boronic acids (e.g., acetyl-substituted phenylboronic acid) using Pd catalysts. For example, demonstrates Pd(OAc)₂ with CM-Phos ligand in degassed DCM/tBuOH/H₂O under argon to synthesize trimethyl-substituted analogs .
- Functionalization Post-Coupling : Bromination of methyl groups (e.g., using NBS/AIBN in CCl₄ at 80°C) on pre-formed biphenyl carbonitriles can introduce reactive sites for subsequent acetylation .
Q. How can the structure of this compound be confirmed experimentally?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Analyze chemical shifts (δ) and coupling constants (J) in deuterated solvents (e.g., DMSO-d₆ or CDCl₃). For example, biphenyl derivatives in and show distinct aromatic proton splitting patterns (δ 7.42–7.92 ppm) and acetyl group signals (δ ~2.3–2.6 ppm for methyl) .
- HRMS : Confirm molecular weight (e.g., C₁₉H₁₇NO calculated vs. observed values) with <5 ppm error .
- IR Spectroscopy : Detect nitrile (C≡N, ~2220 cm⁻¹) and acetyl (C=O, ~1700 cm⁻¹) functional groups .
Q. What strategies are effective for introducing substituents (e.g., acetyl, halogen) onto biphenyl carbonitrile cores?
- Electrophilic Substitution : Bromination via radical pathways (NBS/AIBN) targets methyl groups for functionalization .
- Nucleophilic Acetylation : Acetyl groups can be introduced using acetyl chloride or anhydrides under basic conditions (e.g., Et₃N in DCM) .
Advanced Research Questions
Q. How can competing reaction pathways (intra- vs. intermolecular) during biphenyl carbonitrile synthesis be analyzed?
- Mechanistic Studies :
- Kinetic Analysis : Compare rate constants (k) for intra- and intermolecular electron transfer (eT) using time-resolved spectroscopy or quenching experiments, as shown in for bromo-hydroxy intermediates .
- Product Ratios : Monitor intermediates (e.g., monosubstituted vs. cyclized products) via HPLC or LC-MS to infer dominant pathways .
Q. What computational methods validate the electronic properties of this compound derivatives?
- DFT Studies :
- Optimize molecular geometries and calculate frontier orbitals (HOMO/LUMO) to predict reactivity. used B3LYP/6-31G(d) to model organotellurium biphenyls, achieving <0.01 Å bond-length deviations .
- Simulate NMR/IR spectra (e.g., using Gaussian) and compare with experimental data to confirm substituent effects .
Q. How do steric and electronic effects of substituents influence catalytic coupling efficiency?
- Case Study :
- Steric Hindrance : Bulky substituents (e.g., 3',5'-dimethoxy in ) may reduce Pd catalyst turnover by hindering aryl-halide oxidative addition .
- Electronic Effects : Electron-withdrawing groups (e.g., -CN) enhance electrophilicity, improving Suzuki coupling yields. achieved 95% yield for a trimethyl-substituted analog using electron-rich ligands .
Data Contradictions and Resolution
- Synthesis Yield Discrepancies : reports 10% vs. 67% yields for similar routes. Resolution: Optimize reaction conditions (e.g., catalyst loading, solvent polarity) and purity of starting materials .
- Spectroscopic Deviations : Slight shifts in HRMS/NMR data (e.g., : 261.0752 vs. 261.0765) may arise from solvent impurities or isotopic distributions. Always calibrate instruments with certified standards .
Methodological Best Practices
- Reaction Optimization : Use design of experiments (DoE) to systematically vary parameters (temperature, catalyst ratio).
- Characterization : Cross-validate NMR/HRMS with literature (e.g., –10) and report solvent/temperature conditions .
- Safety : Follow protocols in for handling toxic intermediates (e.g., aminomethyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
